molecular formula C20H21N3O5 B12175895 3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide

Cat. No.: B12175895
M. Wt: 383.4 g/mol
InChI Key: SMZBLSXDOBOUTQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a quinazolinone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.

    Attachment of the Ethyl Linker: The quinazolinone intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl linker.

    Formation of the Benzamide Core: The final step involves the coupling of the ethyl-linked quinazolinone with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the quinazolinone moiety, making it less complex and potentially less biologically active.

    3,4,5-trimethoxyphenethylamine: Contains a phenethylamine core instead of a benzamide core, leading to different biological activities.

    3,4,5-trimethoxyaniline: An aniline derivative with different chemical properties and applications.

Uniqueness

3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is unique due to the presence of both the trimethoxybenzamide and quinazolinone moieties. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C20H21N3O5/c1-26-16-10-13(11-17(27-2)18(16)28-3)19(24)21-8-9-23-12-22-15-7-5-4-6-14(15)20(23)25/h4-7,10-12H,8-9H2,1-3H3,(H,21,24)

InChI Key

SMZBLSXDOBOUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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